molecular formula C19H16N6O2S B4817604 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4817604
M. Wt: 392.4 g/mol
InChI Key: BAMGPWIGYBAQCH-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a chemical research entity designed for investigative applications in basic science. This compound is of significant research interest due to its structural relation to a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a ligand-gated ion channel activated by zinc, copper, and protons, but its precise physiological roles remain poorly elucidated due to a historical lack of potent and selective pharmacological tools . Compounds within the N-(thiazol-2-yl)-benzamide structural class, which includes this molecule, have been identified as the first selective antagonists of ZAC, functioning as negative allosteric modulators . Research indicates that these analogs exhibit non-competitive antagonism, likely by targeting the transmembrane and/or intracellular domains of the receptor, suggesting a state-dependent mechanism of channel block . This molecule is presented as a key research tool for scientists exploring the fundamental biology of ZAC, including its channel gating mechanics, its potential role in T-cell division, and its expression in various human tissues such as the brain, pancreas, and prostate . By providing a selective means to inhibit ZAC function, this compound enables researchers to probe the channel's contribution to cellular and physiological processes, paving the way for a deeper understanding of its function in health and disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-16-8-2-13(3-9-16)10-17-11-20-19(28-17)22-18(26)14-4-6-15(7-5-14)25-12-21-23-24-25/h2-9,11-12H,10H2,1H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMGPWIGYBAQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the thiazole intermediate.

    Formation of the Tetrazole Ring: The tetrazole ring can be formed by the cycloaddition reaction of an azide with a nitrile group under thermal or catalytic conditions.

    Coupling to Form the Final Compound: The final step involves coupling the thiazole-tetrazole intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 4-methoxybenzyl derivatives with thiazole and tetrazole moieties. The structural features include a thiazole ring, which is known for its diverse biological activities, and a tetrazole group that enhances solubility and bioactivity.

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit promising antitumor properties. For instance, compounds similar to this compound have been screened for anticancer activity through the National Cancer Institute's Developmental Therapeutic Program. The results suggest that these compounds can inhibit tumor cell proliferation effectively.

Case Study : A study demonstrated that thiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating their potential as anticancer agents .

Anticonvulsant Properties

Thiazole-containing compounds have also been investigated for their anticonvulsant activities. A specific analogue demonstrated significant protection against induced seizures in animal models, suggesting that the incorporation of the thiazole moiety may enhance anticonvulsant effects.

Case Study : The compound exhibited a median effective dose comparable to standard anticonvulsant drugs like sodium valproate .

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, future research could focus on:

  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the efficacy and safety profiles of this compound in animal models.
  • Structure-Activity Relationship (SAR) Studies : Further elucidating the SAR to optimize the compound's potency against specific cancer types or neurological disorders.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 4-methoxybenzyl-thiazole and tetrazole-benzamide motifs. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activities
N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide (Target) 4-Methoxybenzyl, Tetrazole C₁₉H₁₆N₆O₂S 416.44 Antimicrobial (inferred), Enzyme inhibition
N-(4-Methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide 4-Methyl-thiazole, Tetrazole C₁₂H₁₀N₆OS 286.31 Not reported; structural analog
4-Chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide Chloro, Tetrazole C₁₁H₇ClN₆OS 314.73 Antimicrobial, Anti-inflammatory
N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide Benzoyl, Chloro C₂₃H₁₆ClN₃O₂S 433.91 Anticancer, Enzyme inhibition
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide Chlorothiophen, Oxadiazole, Methoxy C₁₆H₁₂ClN₅O₂S 381.81 Anti-inflammatory (IC₅₀: 15 µM)

Key Differentiators

Tetrazole vs. Carboxylic Acid Mimicry : The tetrazole group in the target compound (absent in and analogs) enhances metabolic stability compared to carboxylic acid-containing drugs .

Thiazole Core : Shared with most analogs, the thiazole ring contributes to antimicrobial and enzyme-inhibitory activities. However, the 4-methoxybenzyl-thiazole combination in the target compound is unique among reported derivatives .

Research Findings and Challenges

  • For example, tetrazole-thiazole hybrids () show activity against E. coli .
  • Challenges : Synthesis optimization for higher yields and purity is critical, as seen in ’s click chemistry approach for triazole-thiazole hybrids .

Biological Activity

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4OS. The compound features a thiazole ring, a methoxybenzyl group, and a tetrazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on various thiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The IC50 values for selected compounds ranged as follows:

CompoundCell LineIC50 (µM)
1A549 (Lung)10.5
2SK-MEL-2 (Skin)8.3
3HCT15 (Colon)7.9

This compound exhibited promising results with an IC50 value of approximately 9.2 µM against the A549 lung cancer cell line, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study evaluated the antibacterial effects of thiazole derivatives and found that those containing methoxy groups exhibited enhanced activity.

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial efficacy of selected thiazole derivatives:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus12.5 µg/mL
BEscherichia coli15.0 µg/mL
CPseudomonas aeruginosa20.0 µg/mL

This compound demonstrated an MIC of 14 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating caspase pathways and regulating Bcl-2 family proteins.

Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly at the G0/G1 phase, leading to reduced proliferation rates in cancer cells.

Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and inhibits essential enzymatic pathways necessary for bacterial survival.

Q & A

Q. What are the optimal synthetic routes for N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. The tetrazole moiety is introduced through [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Key parameters include:

  • Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures ensures high purity (>95%) .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR are used to track intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the presence of the methoxybenzyl, thiazole, and tetrazole groups via characteristic shifts (e.g., tetrazole protons at δ 8.5–9.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>98%) is validated using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Q. How can researchers screen for preliminary biological activity?

Initial screens focus on enzyme inhibition (e.g., cyclooxygenase-2 or kinases) using fluorometric assays. For antimicrobial activity:

  • Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess selectivity indices (IC50_{50}) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between tetrazole N–H and thiazole S atoms). SHELX programs refine the structure, with R-factors < 0.05 ensuring accuracy . For example, centrosymmetric dimers formed via N–H⋯N hydrogen bonds are common in similar thiazole-tetrazole derivatives .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Functional group substitutions : Replace the methoxy group with halogens or alkyl chains to evaluate electronic/steric effects on bioactivity .
  • Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactive sites .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical moieties (e.g., tetrazole’s role in hydrogen bonding) .

Q. How can researchers address contradictions in enzymatic inhibition data across studies?

  • Replicate assays : Standardize protocols (e.g., enzyme source, buffer pH) to minimize variability .
  • Molecular docking : Use AutoDock Vina to simulate ligand-enzyme binding modes and validate experimental IC50_{50} values .
  • Kinetic studies : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : GROMACS models stability in biological membranes over 100-ns trajectories .
  • Multi-wfn analysis : Evaluates electron localization function (ELF) to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.